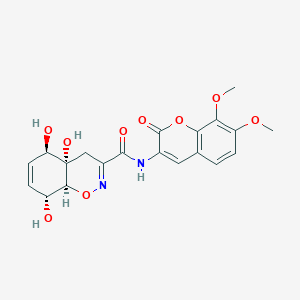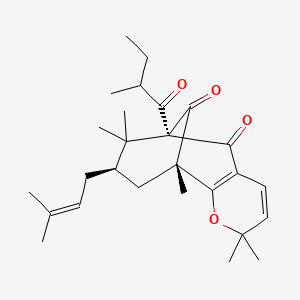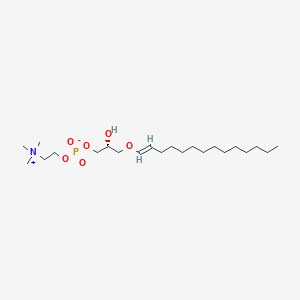
1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC(O-14:1(1E)/0:0) is a lysophosphatidylcholine O-14:0.
Wissenschaftliche Forschungsanwendungen
Lipid Membrane Interactions
A study by Huang et al. (2013) utilized a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers. The study involved membranes containing various phospholipids, including POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), demonstrating how these interactions can be essential for understanding drug-membrane interactions. This research suggests potential applications of 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine in the study of membrane dynamics and drug interactions (Huang et al., 2013).
Bicelle Systems for Structural Biology
Wu et al. (2010) investigated bicelles formed by mixtures of various phosphocholines, including DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) for use in spectroscopic studies of membrane-bound peptides. This study highlights the potential of 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine in creating stable bicelle systems for studying membrane protein structures (Wu et al., 2010).
Analysis of Phosphatidylcholine Hydrolysis
Kiełbowicz et al. (2012) developed a method for analyzing phosphatidylcholine hydrolysis products. This research is relevant for understanding the behavior of compounds like 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine during hydrolysis, which could have implications in lipid biochemistry and pharmaceutical sciences (Kiełbowicz et al., 2012).
Antibacterial Properties via Membrane Interaction
A study by Sautrey et al. (2011) investigated the membrane activity of certain compounds on model lipid membranes. This study offers insights into how 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine could be used to study antibacterial properties based on membrane interactions (Sautrey et al., 2011).
Enzymatic Deacylation in Lipid Synthesis
Research by Blasi et al. (2006) focused on the enzymatic deacylation of diacyl-sn-glycero-3-phosphocholines to sn-glycerol-3-phosphocholine. This process is crucial for synthesizing structured phosphocholines, potentially including 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine, which could have applications in biochemistry and pharmaceutical manufacturing (Blasi et al., 2006).
Eigenschaften
Produktname |
1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C22H46NO6P |
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-[(E)-tetradec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H46NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-27-20-22(24)21-29-30(25,26)28-19-17-23(2,3)4/h16,18,22,24H,5-15,17,19-21H2,1-4H3/b18-16+/t22-/m1/s1 |
InChI-Schlüssel |
AAFONNYQRYRPOU-WTYVIMSDSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



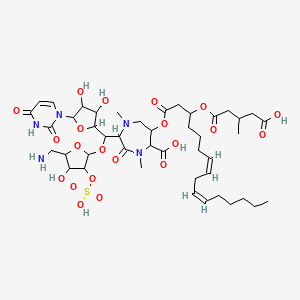

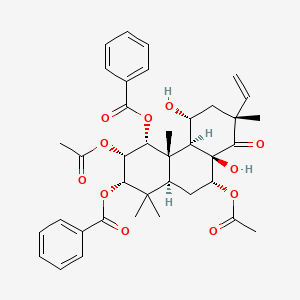
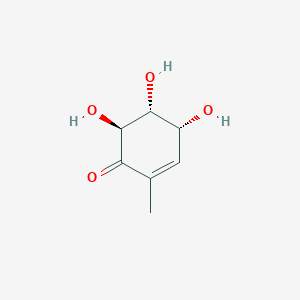

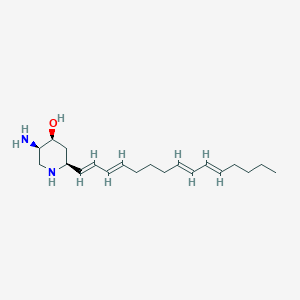
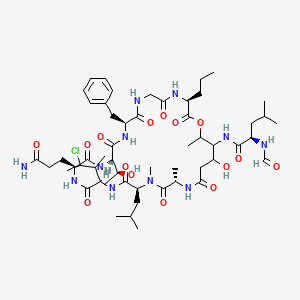
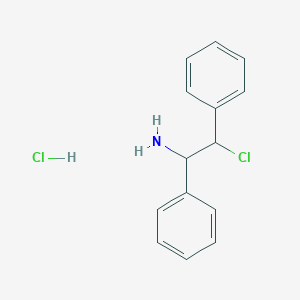
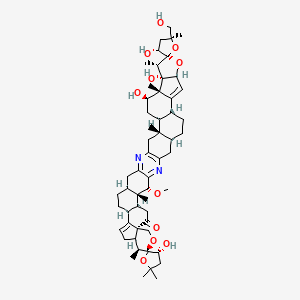
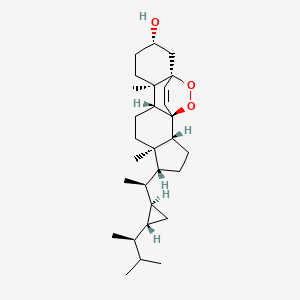
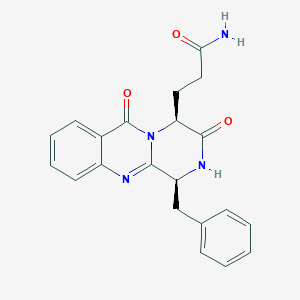
![[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate](/img/structure/B1250680.png)
